(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate
Overview
Description
(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ester: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.
Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA)
Hydrolysis: Sodium hydroxide (NaOH) in water
Major Products Formed
Reduction: (S)-ethyl 2-amino-3-(4-aminophenyl)propanoate
Substitution: (S)-ethyl 2-amino-3-(4-nitrophenyl)propanoate
Hydrolysis: (S)-2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
Scientific Research Applications
(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-ethyl 2-amino-3-(4-nitrophenyl)propanoate
- (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-aminophenyl)propanoate
- (S)-2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
Uniqueness
(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate is unique due to its combination of a Boc-protected amino group and a nitrophenyl group. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEDDVRFINSSND-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159491 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67630-00-6 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67630-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501159491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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